molecular formula C7H5BrO3 B8506959 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B8506959
M. Wt: 217.02 g/mol
InChI Key: BAFQKIMZHWNCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is a quinone derivative characterized by the presence of bromine and methoxy groups attached to the benzoquinone core Quinones are a class of organic compounds that are widely recognized for their diverse chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 6-methoxy-p-benzoquinone. The reaction is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding hydroquinone form using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione has found applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound can also interact with specific enzymes and proteins, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2,6-Dibromo-p-benzoquinone
  • 2-Methoxy-p-benzoquinone
  • 2,5-Dimethoxy-p-benzoquinone

Comparison: 2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its redox properties and potential interactions with biological targets .

Properties

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

IUPAC Name

2-bromo-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

InChI Key

BAFQKIMZHWNCRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(C1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml Erlenmyer flask 5-bromovanillin (6.3 g, 26.8 mmol) was dissolved in 4% NaOH (40 mL) and degasseal with N2 for 20 min. Hydrogen peroxide (Baker, 30%, 5 mL diluted with 40 mL of water) was added to the stirring 5-bromovanillin solution. Heating was observed but the reaction did not reflux. The reaction was allowed to stir under N2 for 1 h. HCl (concd, 10 mL) was added in portions to prevent over foaming. Ferric chloride, hydrated (Baker, 8 g) dissolved in water (20 mL), was added all at once and the reaction was allowed to stir for 1 h. The resulting precipitate was collected and washed with water (20 mL). The dark solid was filtered through a pad of silica gel (5×3 cm) using CHCl3 as solvent. The resulting yellow solid was crystalized from methanol giving orange needles, (4.2 g, 72%, one spot on TLC and > 95% pure by 1H NMR), mp 157°-158° C. (lit, 161°-162° C.), 1H NMR (CDCl3) δ3.86 (s, 3H), 5.96 (d, J=2 Hz, 1H), 7.21 (d, J=2 Hz, 1H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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